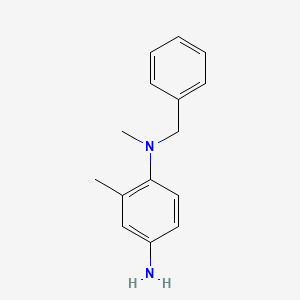

N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine

Description

Properties

IUPAC Name |

1-N-benzyl-1-N,2-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-12-10-14(16)8-9-15(12)17(2)11-13-6-4-3-5-7-13/h3-10H,11,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYUBRVHTJEMGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N(C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Benzylation of 1,2-Dimethylbenzene-1,4-diamine

A common approach to prepare N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine involves selective N-benzylation of 1,2-dimethylbenzene-1,4-diamine. This can be achieved by reacting the diamine with benzyl halides (e.g., benzyl chloride or benzyl bromide) under controlled conditions to ensure mono-substitution on one amino group.

-

- Solvent: Polar aprotic solvents such as acetonitrile or DMF.

- Base: Mild bases like potassium carbonate or triethylamine to scavenge HCl formed.

- Temperature: Room temperature to mild heating (25–60 °C).

- Time: Several hours to overnight, monitored by TLC or HPLC.

-

- Extraction and recrystallization or column chromatography to isolate the mono-benzylated product.

This method offers straightforward access but requires careful control to avoid di-benzylation.

Cyclization-Based Synthesis via Benzimidazole Intermediates

Recent literature reports a related synthetic protocol involving cyclization of N-benzyl-o-phenylenediamines with carbonyl compounds under acidic conditions, which can be adapted to synthesize this compound precursors.

-

- N-benzyl-1,2-diaminobenzenes (including 1,2-dimethyl substituted) react with acyloins or α-hydroxy ketones in the presence of trifluoroacetic acid or hydrochloric acid.

- The reaction proceeds at room temperature in solvents like acetonitrile or dichloromethane.

- Oxygen atmosphere enhances yield, with optimal acid equivalents around 1.0.

-

- Formation of benzimidazole derivatives or related heterocycles.

- The intermediate N-benzyl-o-phenylenediamine is synthesized or isolated prior to cyclization.

This method is mild and efficient, allowing for substitution pattern tolerance, including methyl groups on the aromatic ring.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| Direct N-Benzylation | Benzyl halide, base (K2CO3), solvent (ACN) | Simple, selective mono-benzylation | Requires careful stoichiometry | 60–85% |

| Acid-Catalyzed Cyclization | N-benzyl-o-phenylenediamine, acyloin, CF3COOH | Mild, room temp, oxygen atmosphere | Requires precursor synthesis | 70–83% |

| Nitrosation-Reduction (Analog) | Sodium nitrite, acid, zinc powder, HCl gas | Established, scalable | Multi-step, harsh reagents | 65–80% |

Detailed Research Findings and Notes

Oxygen Atmosphere: For cyclization reactions involving N-benzyl-o-phenylenediamines, oxygen plays a crucial role in improving yields by facilitating oxidative cyclization steps. Under nitrogen, yields drop significantly, and decomposition may occur.

Acid Quantity: Using 1 equivalent of trifluoroacetic acid balances reaction rate and yield. Excess acid accelerates reaction but lowers yield, while insufficient acid stalls the reaction.

Temperature and Solvent: Room temperature reactions in acetonitrile or dichloromethane are optimal, providing mild conditions that preserve sensitive substituents like methyl groups.

Purification Techniques: Products are typically purified via extraction, recrystallization, or chromatography. For hydrochloride salts, dry HCl gas treatment in benzene followed by precipitation and drying yields pure salt forms.

Adaptability: The protocols accommodate various electron-donating and withdrawing substituents on the aromatic ring, indicating robustness for 1,2-dimethyl substitution.

Chemical Reactions Analysis

Types of Reactions: N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets. The benzyl and dimethylamine groups play a crucial role in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and molecular interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzene-1,4-diamine Derivatives

The following table summarizes key structural and physicochemical properties of N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine and its analogues:

Biological Activity

N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine is an organic compound with significant potential in medicinal chemistry and materials science due to its unique structural features and biological activities. This article explores its biological activity, focusing on enzyme inhibition, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . It features a benzene ring with two amine groups at the 1 and 4 positions and a benzyl group attached to one of the nitrogen atoms. The presence of amine groups enhances its nucleophilicity, making it a valuable intermediate in organic synthesis and a candidate for various biological applications.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. It has been identified as a potential inhibitor of human sirtuin type 2 (SIRT2), an enzyme involved in regulating cellular processes such as metabolism and aging. SIRT2 is implicated in various diseases, including neurodegenerative disorders and cancer, making this compound a candidate for further investigation in drug development.

The mechanism by which this compound inhibits SIRT2 involves competitive binding to the enzyme's active site. This interaction prevents the substrate from accessing the active site, thereby inhibiting the enzymatic activity. Understanding this mechanism is crucial for designing more potent derivatives and exploring other potential therapeutic targets.

Study 1: Inhibition of SIRT2

A study conducted by researchers at [source] evaluated the inhibitory effects of this compound on SIRT2 activity in vitro. The results demonstrated that the compound inhibited SIRT2 with an IC50 value of approximately 15 µM. This finding suggests that the compound may have therapeutic potential in treating diseases associated with SIRT2 dysregulation.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | SIRT2 | 15 | [source] |

Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of this compound. The study revealed that at concentrations below 100 µM, the compound exhibited minimal cytotoxicity in human cell lines. However, at higher concentrations (above 200 µM), significant cell death was observed, indicating a dose-dependent response .

Research Findings

Further investigations into the biological activity of this compound have shown its potential as a scaffold for developing new therapeutic agents. Its ability to modulate biological pathways through enzyme inhibition suggests that it could be explored for various applications beyond SIRT2 inhibition.

Summary of Findings

- Enzyme Inhibition : Potential inhibitor of SIRT2.

- IC50 Value : Approximately 15 µM.

- Toxicity : Minimal cytotoxicity at lower concentrations; significant effects at higher doses.

- Applications : Potential for drug development targeting various diseases.

Q & A

Q. What are the established synthetic routes for N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination reactions. For example:

- Step 1: React 1,4-diaminobenzene derivatives with benzyl halides (e.g., benzyl chloride) in the presence of a base (e.g., K₂CO₃) to introduce the benzyl group.

- Step 2: Methylation at the N1 and C2 positions using methylating agents (e.g., methyl iodide) under controlled pH and temperature.

- Critical Parameters:

- Catalyst: Palladium or copper catalysts enhance regioselectivity .

- Solvent: Polar aprotic solvents (e.g., DMF) improve solubility.

- Purification: Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of spectroscopic and computational tools:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl and methyl group integration).

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolve crystal packing and bond angles (analogous to benzene-1,4-diamine derivatives in ).

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software .

Q. What are the stability considerations for storing and handling this compound?

Methodological Answer:

- Storage: Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Decomposition Risks: Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which may hydrolyze the benzyl group .

- Safety: Use PPE (gloves, goggles) and fume hoods; refer to SDS guidelines for benzene-1,4-diamine analogs .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be validated experimentally?

Methodological Answer:

- Isotopic Labeling: Introduce deuterated methyl groups (CD₃I) to track methylation sites via MS/MS .

- Kinetic Studies: Monitor reaction progress using in-situ FTIR or HPLC to identify rate-determining steps.

- Intermediate Trapping: Use quenching agents (e.g., NH₄Cl) to isolate and characterize transient species .

Q. What strategies resolve contradictions in analytical data (e.g., unexpected MS peaks or NMR shifts)?

Methodological Answer:

- Orthogonal Techniques: Cross-validate MS data with NMR or X-ray structures (e.g., detected putrescine via GC-MS/MS after initial misidentification).

- Variable Temperature NMR: Resolve dynamic effects (e.g., rotamers) causing split peaks.

- Impurity Profiling: Use preparative TLC to isolate by-products and identify structures .

Q. How can computational models guide the design of derivatives with enhanced biological or catalytic activity?

Methodological Answer:

- Molecular Docking: Screen derivatives against target proteins (e.g., polyamine oxidases) using AutoDock Vina .

- QSAR Studies: Correlate substituent effects (e.g., electron-donating benzyl groups) with activity trends.

- MD Simulations: Predict stability in biological matrices (e.g., blood-brain barrier penetration) .

Q. What advanced techniques elucidate the compound’s role in supramolecular or coordination chemistry?

Methodological Answer:

- Single-Crystal XRD: Analyze coordination geometries (e.g., metal-ligand interactions) as seen in benzene-1,4-diamine complexes .

- UV-Vis Titration: Measure binding constants with metal ions (e.g., Cu²⁺) in non-aqueous solvents.

- Cyclic Voltammetry: Investigate redox behavior for applications in electroactive materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.